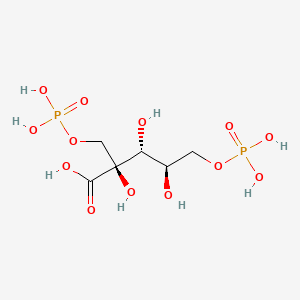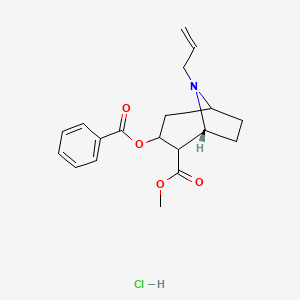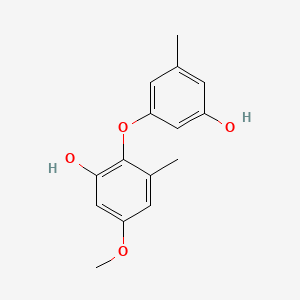
Cyperine
Vue d'ensemble
Description
La cyperine est une phytotoxine naturelle de type éther diphénylique produite par plusieurs agents pathogènes fongiques des plantes. Elle est connue pour sa capacité à inhiber la protoporphyrinogène oxydase, une enzyme clé dans la synthèse des porphyrines
Applications De Recherche Scientifique
Cyperin has several scientific research applications, including:
Medicine: Research is ongoing to explore the potential therapeutic applications of cyperin and its derivatives.
Industry: Cyperin is used in the development of new herbicides and pesticides due to its phytotoxic properties.
Mécanisme D'action
Target of Action
Cyperine, also known as Cyperin, is a phytotoxic fungal metabolite found in A. cypericola . The primary target of this compound is the enzyme enoyl-acyl carrier protein reductase (ENR) in A. thaliana . ENR is a key enzyme involved in the fatty acid synthesis pathway, playing a crucial role in the growth and development of organisms .
Mode of Action
This compound interacts with its target, ENR, by inhibiting its activity . This inhibition disrupts the normal functioning of the fatty acid synthesis pathway, leading to various downstream effects.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid synthesis pathway due to its inhibition of ENR . Fatty acids are essential components of all cells, being integral parts of cell membranes and serving as energy storage molecules. Therefore, the inhibition of ENR by this compound can have significant effects on the growth and development of organisms .
Pharmacokinetics
The specific properties of this compound, such as its lipophilicity, molecular size, and charge, would influence its ADME properties and thus its bioavailability .
Result of Action
This compound’s inhibition of ENR leads to a disruption in the fatty acid synthesis pathway, which can have various molecular and cellular effects. For instance, it has been found to induce necrosis in a panel of nine plant species and inhibit root growth in A. thaliana seedlings . These effects highlight the potential of this compound as a bioactive compound with significant biological effects.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other molecules could affect the stability of this compound and its ability to interact with its target. Specific studies investigating the influence of environmental factors on the action of this compound are currently lacking .
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La cyperine est généralement synthétisée par les processus métaboliques de certains champignons, tels qu'Ascochyta cypericola, Phoma sorghina et Preussia fleischhakii . Les voies de synthèse spécifiques et les conditions réactionnelles pour la production industrielle ne sont pas bien documentées dans la littérature. Il est connu que ces champignons produisent de la this compound en tant que métabolite secondaire dans des conditions de croissance spécifiques.
Méthodes de production industrielle
La production industrielle de this compound implique la culture des champignons mentionnés ci-dessus dans des environnements contrôlés. Les champignons sont cultivés dans des milieux riches en nutriments, et la this compound est extraite du bouillon de culture en utilisant diverses techniques de purification. Les méthodes et les conditions exactes pour la production à grande échelle sont exclusives et peuvent varier d'un fabricant à l'autre.
Analyse Des Réactions Chimiques
Types de réactions
La cyperine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir la this compound en ses formes réduites.
Substitution : La this compound peut subir des réactions de substitution, où un ou plusieurs de ses groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs et les conditions courants utilisés dans ces réactions comprennent :
Agents oxydants : Comme le permanganate de potassium ou le peroxyde d'hydrogène.
Agents réducteurs : Comme le borohydrure de sodium ou l'hydrure de lithium aluminium.
Réactifs de substitution : Comme les halogènes ou les agents alkylants.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la this compound peut produire divers dérivés oxydés, tandis que la réduction peut produire des formes réduites de this compound.
Applications de la recherche scientifique
La this compound a plusieurs applications de recherche scientifique, notamment :
Médecine : Des recherches sont en cours pour explorer les applications thérapeutiques potentielles de la this compound et de ses dérivés.
Mécanisme d'action
La this compound exerce ses effets en inhibant la protoporphyrinogène oxydase, une enzyme impliquée dans la synthèse des porphyrines . Cette inhibition perturbe la production de molécules essentielles, ce qui entraîne une perte d'intégrité membranaire et la mort cellulaire. Les cibles moléculaires et les voies impliquées comprennent la liaison de la this compound au site actif de l'enzyme, ce qui empêche l'activité catalytique normale de l'enzyme .
Comparaison Avec Des Composés Similaires
La cyperine est structurellement similaire à d'autres composés de type éther diphénylique, tels que :
Triclosan : Un éther diphénylique antimicrobien synthétique qui inhibe également l'énoyl (acyl carrier protein) réductase.
Acifluorfen : Un herbicide de type éther diphénylique qui inhibe la protoporphyrinogène oxydase.
Oxyfluorfen : Un autre herbicide de type éther diphénylique ayant des effets inhibiteurs similaires sur la protoporphyrinogène oxydase.
Malgré ces similitudes, la this compound est unique dans sa capacité à provoquer une perturbation indépendante de la lumière de l'intégrité membranaire, ce qui la distingue des autres composés de type éther diphénylique .
Propriétés
IUPAC Name |
2-(3-hydroxy-5-methylphenoxy)-5-methoxy-3-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-9-4-11(16)7-13(5-9)19-15-10(2)6-12(18-3)8-14(15)17/h4-8,16-17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXZLMLLYMPYJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=C(C=C(C=C2C)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10955330 | |
| Record name | 2-(3-Hydroxy-5-methylphenoxy)-5-methoxy-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10955330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cyperine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033771 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
33716-82-4 | |
| Record name | 2-(3-Hydroxy-5-methylphenoxy)-5-methoxy-3-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33716-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-(3-hydroxy-5-methylphenoxy)-5-methoxy-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033716824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Hydroxy-5-methylphenoxy)-5-methoxy-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10955330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyperine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033771 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
121.5 - 122.5 °C | |
| Record name | Cyperine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033771 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cyperin interact with its target, ENR?
A2: Cyperin mimics the binding of triclosan in the binding pocket of ENR []. Molecular modeling suggests that cyperin binds within the ENR active site, stabilized by π-π stacking interactions between one of its phenyl rings and the nicotinamide ring of NAD+ []. Additionally, a hydrogen bond forms between a phenolic hydroxy group of cyperin and the side chain of a tyrosine residue in the ENR binding pocket [].
Q2: What is the molecular structure of cyperin?
A3: Cyperin is a diphenyl ether natural product. Its structure consists of two phenyl rings connected by an ether linkage, with specific substituents on each ring. The exact molecular formula, weight, and detailed spectroscopic data can be found in the chemical literature. [, , ]
Q3: Have any studies investigated the structure-activity relationship (SAR) of cyperin?
A4: While dedicated SAR studies on cyperin itself might be limited, research using comparative molecular field analysis (CoMFA) on a set of 31 phenyl ether analogues, including cyperin, has provided insights into the structural features important for Protox inhibition []. The study suggests that aligning the diphenyl ether analogues along the trifluoromethyl phenyl ring, instead of the nitrophenyl ring or centroids, yields a more predictive model for inhibitory activity []. This model also indicated that cyperin's binding to Protox is stereospecific [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


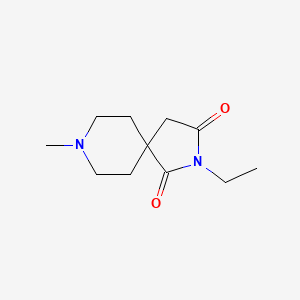
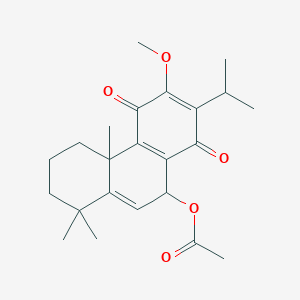
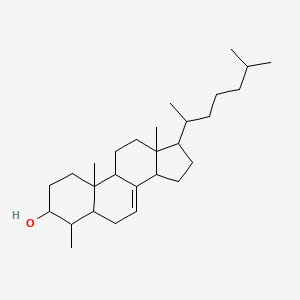

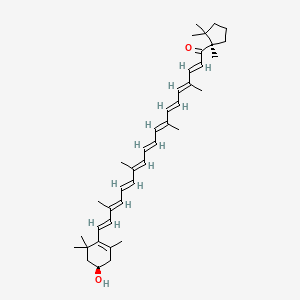
![2-[[5-(1-benzotriazolylmethyl)-1,3,4-oxadiazol-2-yl]thio]-N-[(4-fluorophenyl)methyl]-N-phenylacetamide](/img/structure/B1199115.png)
![N-(3-methoxyphenyl)-1-[4-(1-tetrazolyl)phenyl]sulfonyl-3-piperidinecarboxamide](/img/structure/B1199118.png)
![methyl (1S,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1199120.png)
![7-Methyl-14-morpholin-4-yl-11-thia-3,8,13-triazapentacyclo[10.8.0.02,10.03,7.015,20]icosa-1(12),2(10),13,15(20)-tetraene-4,9-dione](/img/structure/B1199121.png)
![2-[[2-(3-Methoxyphenoxy)-1-oxoethyl]amino]benzamide](/img/structure/B1199122.png)
![Methyl 3-fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1199123.png)

